molecular formula C17H14Cl2N2O2 B2734003 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 305375-96-6

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole

Cat. No.: B2734003
CAS No.: 305375-96-6
M. Wt: 349.21
InChI Key: NGORFWVFXDRRDX-UHFFFAOYSA-N
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Description

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole typically involves a multi-step process. One common synthetic route includes the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor . The reaction conditions involve the use of mixed acids, nitric acid, and controlled temperatures to achieve high yields. Industrial production methods may utilize continuous flow microreactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, similar compounds like DCMU inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II . The exact molecular targets and pathways involved for this compound would require further research.

Comparison with Similar Compounds

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole can be compared with other indole derivatives and compounds containing dichlorophenyl groups. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2/c1-10-17(13-4-2-3-5-16(13)20-10)14(9-21(22)23)12-7-6-11(18)8-15(12)19/h2-8,14,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGORFWVFXDRRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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